6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
6-Methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a methyl group at position 6 of the chromenone core and a piperazine ring substituted with a 2-(pyridin-4-yl)ethyl group at position 2. This compound combines three pharmacologically relevant moieties:
- Chromenone core: Known for fluorescence, antioxidant properties, and enzyme modulation (e.g., kinase inhibition) .
- Piperazine ring: Enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
- Pyridin-4-yl group: Contributes to π-π stacking and hydrogen bonding, improving binding affinity to biological targets .
Properties
IUPAC Name |
6-methyl-4-[[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-2-3-21-20(14-17)19(15-22(26)27-21)16-25-12-10-24(11-13-25)9-6-18-4-7-23-8-5-18/h2-5,7-8,14-15H,6,9-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQSBNCROCQPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: The initial step involves the esterification of nicotinic acid to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final step involves the reaction of the intermediate with sodium and ammonium chloride in ethanol solution to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like TMSCN and various halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
| Compound Name | Substituents | Key Features | Biological Implications | Reference |
|---|---|---|---|---|
| Target Compound | 6-methyl; 4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl) | Pyridin-4-yl enhances receptor binding; methyl improves lipophilicity | Potential CNS activity, antitumor | |
| 6-Chloro-4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | 6-Cl, 7-OH, 4-ethyl, 8-(4-methylpiperazinyl) | Chloro and hydroxy groups increase polarity | Antimicrobial, anticancer | |
| 4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-6-chloro-2H-chromen-2-one | 6-Cl; 4-(4-methoxyphenylpiperazinyl) | Methoxyphenyl boosts metabolic stability | Antipsychotic, anti-inflammatory | |
| 6-Chloro-2-(pyridin-4-yl)-4H-chromen-4-one | 6-Cl; 2-pyridin-4-yl | Pyridine at position 2 alters electronic profile | Anticancer, kinase inhibition |
Key Observations :
- Electron-withdrawing groups (e.g., Cl) : Increase reactivity and antimicrobial potency but may reduce bioavailability .
- Piperazine substitutions : Ethyl or pyridinyl groups enhance blood-brain barrier penetration compared to methyl or methoxyphenyl .
Pharmacological Advantages and Limitations
Biological Activity
6-Methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structure, which integrates a chromen-2-one core with piperazine and pyridine moieties, contributes to its diverse biological activities, making it a subject of significant research interest.
The compound can be synthesized through a multi-step organic process involving esterification, oxidation, nucleophilic substitution, and reduction. The following details summarize its synthetic route:
| Step | Reaction Type | Description |
|---|---|---|
| 1. Esterification | Formation of ester | Nicotinic acid is esterified to yield an ester intermediate. |
| 2. Oxidation | Conversion to N-oxides | The ester is oxidized using mCPBA to form pyridine N-oxides. |
| 3. Substitution | Nucleophilic substitution | Pyridine N-oxides undergo nucleophilic substitution with TMSCN. |
| 4. Reduction | Reduction of cyano intermediate | The cyano intermediate is reduced to yield the final compound. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes:
- Kinase Inhibition : It may inhibit specific kinases, leading to reduced cell proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
Anticancer Properties
Research indicates that this compound has promising anticancer effects:
- Cell Lines Tested : Studies have evaluated its efficacy against multiple cancer cell lines, revealing IC50 values lower than standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A431 | <10 | 15 |
| Jurkat | <10 | 12 |
Antimicrobial Activity
The compound has also demonstrated broad-spectrum antimicrobial activity:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 μM |
| Escherichia coli | 31.25 μM |
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against biofilms formed by MRSA, showing a significant reduction in biofilm formation compared to control groups .
- Antitumor Activity Evaluation : Another investigation focused on its antitumor potential revealed that it inhibited tumor growth in xenograft models, demonstrating its therapeutic potential in oncology .
Q & A
What are the recommended methods for synthesizing 6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one with high yield and purity?
Basic Research Question
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the chromen-2-one core followed by coupling with a piperazine derivative. Key optimization strategies include:
- Solvent Selection: Reflux in ethanol or dimethylformamide (DMF) to enhance reaction efficiency .
- Catalysts: Use coupling agents like dicyclohexylcarbodiimide (DCC) for amide bond formation .
- Purification: Column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure compound. Monitor purity via TLC (target Rf: 0.3–0.5) .
Which spectroscopic techniques are most effective for confirming the structural identity of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-TOF MS to verify molecular weight (e.g., [M+H]+ peak) .
- Infrared (IR) Spectroscopy: Detect functional groups like carbonyl (1700–1750 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Advanced Research Question
Methodological Answer:
- Structural Modifications: Systematically alter substituents on the chromen-2-one (e.g., methyl group position) and piperazine moieties (e.g., pyridinyl vs. fluorophenyl groups) .
- Bioactivity Assays:
- Enzyme Inhibition: Use kinase or protease assays (e.g., IC50 determination) .
- Cellular Uptake: Fluorescence tagging to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- Data Correlation: Apply multivariate analysis to link structural changes with activity trends .
What computational approaches are suitable for predicting binding interactions of this compound with target proteins?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite with the compound’s SMILES string (e.g.,
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O) and target crystal structures (PDB entries). - Validation: Perform molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
- Free Energy Calculations: Use MM-GBSA to estimate binding affinities .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Methodological Answer:
- Replication: Conduct assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with purity verification via HPLC (>95%) .
- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
- Assay Variability: Compare results across assay types (e.g., cell-based vs. biochemical assays) to contextualize differences .
What are the best practices for ensuring compound stability during storage and experiments?
Basic Research Question
Methodological Answer:
- Storage Conditions: -20°C in amber vials under nitrogen atmosphere to prevent oxidation .
- Stability Monitoring: Periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation .
- Handling: Avoid prolonged exposure to light, humidity, or high temperatures (>40°C) .
How can in vitro metabolic stability be assessed for this compound in preclinical studies?
Advanced Research Question
Methodological Answer:
- Liver Microsome Assay: Incubate with human/rat liver microsomes + NADPH cofactor at 37°C.
- Analysis: LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives) .
- Kinetics: Calculate half-life (t1/2) and intrinsic clearance (CLint) using the substrate depletion method .
What solvent systems are optimal for chromatographic purification of this compound?
Basic Research Question
Methodological Answer:
- Column Chromatography: Silica gel with gradient elution (e.g., 0–50% ethyl acetate in hexane) .
- TLC Monitoring: Use pre-coated silica plates; visualize under UV (254 nm) .
What are the key considerations for designing a thermal degradation study to understand compound stability?
Advanced Research Question
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min) .
- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions .
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at different storage temperatures .
How can X-ray crystallography contribute to the structural analysis of this compound?
Advanced Research Question
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation (e.g., ethanol/water mixture) .
- Data Collection: Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution: Refine using SHELX software; validate with R-factor (<0.05) and electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
